molecular formula C23H27FN4O2 B017335 Risperidone-d4 CAS No. 1020719-76-9

Risperidone-d4

Cat. No. B017335
CAS RN: 1020719-76-9
M. Wt: 414.5 g/mol
InChI Key: RAPZEAPATHNIPO-RIEWMPPISA-N
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Description

Risperidone-d4 is a deuterated version of Risperidone, an atypical antipsychotic used to treat schizophrenia, bipolar disorder, and irritability in autistic children . It is a combined serotonin (5-HT2) and dopamine (D2) receptor antagonist .


Synthesis Analysis

The synthesis of Risperidone involves a Stille reaction . The formal name of Risperidone-d4 is 3- [2- [4- (6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-1,1,2,2-d4]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido [1,2-a]pyrimidin-4-one .


Molecular Structure Analysis

The molecular formula of Risperidone-d4 is C23H23FN4O2D4 . The average mass is 414.509 Da and the monoisotopic mass is 414.236908 Da .


Chemical Reactions Analysis

Risperidone is a serotonin 5-HT2 receptor blocker, P-Glycoprotein inhibitor, and potent dopamine D2 receptor antagonist . It has been studied for population pharmacokinetic analysis and therapeutic drug monitoring .


Physical And Chemical Properties Analysis

Risperidone-d4 has a molecular weight of 414.5 g/mol . More detailed physical and chemical properties could not be found in the search results.

Scientific Research Applications

Treatment of Schizophrenia and Bipolar Disorder

Risperidone and its analogs, such as Paliperidone, are used in the treatment of patients with schizophrenia or bipolar disorder . A meta-analysis involving individual participant data and clinical study reports showed that these antipsychotics had a small beneficial effect on reducing the Positive and Negative Syndrome Scale (PANSS) score over 9 weeks .

Treatment of Delusional Disorder

Risperidone has been found to be effective in treating delusional disorder (DD), a mental illness characterized by at least one prominent, fiercely defended, idiosyncratic, and unchangeable false belief . Initial reports suggested that the antipsychotic pimozide was the drug of choice for DD, especially the somatic subtype. However, subsequent studies demonstrated that other antipsychotics, including risperidone, were also highly effective .

Forensic Analysis

Risperidone-d4 can be used as an internal standard suitable for many LC/MS and GC/MS applications, including forensic analysis . It can help in the detection and quantification of Risperidone in biological samples, which can be crucial in forensic toxicology.

Clinical Toxicology

In the field of clinical toxicology, Risperidone-d4 can be used to monitor the levels of Risperidone in patients’ blood or urine . This can help in managing the dosage and assessing the patient’s response to the treatment.

Urine Drug Testing

Risperidone-d4 can be used in urine drug testing . It can help in detecting the use of Risperidone, which can be useful in various scenarios, such as compliance monitoring in patients undergoing treatment with Risperidone.

Isotope Dilution Methods

Risperidone-d4 can be used in isotope dilution methods . This technique is used to determine the quantity of an element of interest in a sample by adding to the sample a known quantity of an isotopically enriched standard. In this case, Risperidone-d4 can be used as the isotopically enriched standard.

Mechanism of Action

Target of Action

Risperidone-d4, like its parent compound Risperidone, primarily targets dopaminergic D2 receptors and serotonergic 5-HT2A receptors in the brain . These receptors play crucial roles in various neurological and psychological processes. The D2 receptors are involved in motor control, reward, and reinforcement, while the 5-HT2A receptors are implicated in the regulation of mood, anxiety, and schizophrenia .

Mode of Action

Risperidone-d4 acts as an antagonist at both dopaminergic D2 and serotonergic 5-HT2A receptors . This means it binds to these receptors and inhibits their activity, thereby modulating neurotransmission. Risperidone-d4’s binding affinity to 5-HT2A receptors is approximately 10-20 times greater than its binding affinity to D2 receptors . This unique mode of action results in altered neurotransmission and downstream effects on neuronal function .

Biochemical Pathways

Risperidone-d4’s antagonistic action on D2 and 5-HT2A receptors affects several biochemical pathways. It normalizes increased inflammatory parameters and restores anti-inflammatory pathways in a model of neuroinflammation . It also impacts the mTOR pathway . The modulation of these pathways can lead to changes in cellular functions and behaviors, contributing to the therapeutic effects of Risperidone-d4.

Pharmacokinetics

The pharmacokinetics of Risperidone-d4, including its absorption, distribution, metabolism, and excretion (ADME) properties, are likely to be similar to those of Risperidone . Risperidone is primarily metabolized by the CYP2D6 enzymatic pathway into its major active metabolite, 9-hydroxyrisperidone . The plasma levels of Risperidone can vary greatly among individuals, and this variability is associated with the CYP2D6 phenotypes .

Result of Action

The molecular and cellular effects of Risperidone-d4’s action are primarily due to its inhibitory effects on D2 and 5-HT2A receptors. This leads to a reduction in overactivity of central mesolimbic pathways and mesocortical pathways, which are thought to be involved in conditions such as schizophrenia and bipolar disorder . The inhibition of these receptors can result in significant changes in neuronal function and behavior .

Action Environment

Environmental factors, particularly genetic variations, can influence the action, efficacy, and stability of Risperidone-d4. For instance, genetic polymorphisms in the CYP2D6 gene can affect the metabolism of Risperidone, thereby influencing its plasma levels and therapeutic effects . Understanding these factors can help optimize treatment strategies and improve patient outcomes.

Safety and Hazards

Risperidone-d4 should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It should be stored locked up and disposed of properly .

Future Directions

Research is ongoing to understand the genetic factors influencing the response to Risperidone treatment . A study is also being conducted to assess the efficacy of monthly Risperidone injections .

properties

IUPAC Name

2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h5-6,14,16H,2-4,7-13H2,1H3/i9D2,13D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPZEAPATHNIPO-RIEWMPPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=C(N=C2CCCCN2C1=O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649398
Record name 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Risperidone-d4

CAS RN

1020719-76-9
Record name 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1020719-76-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is Risperidone-d4 used in the analysis of Risperidone in human plasma?

A1: Risperidone-d4 serves as an internal standard in the liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) method described in the study []. Internal standards are crucial in analytical chemistry, particularly in quantitative analysis, for several reasons:

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